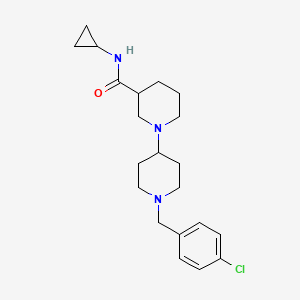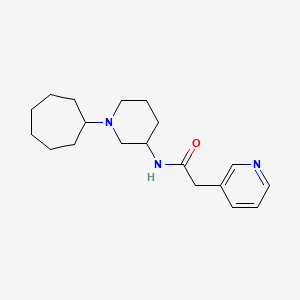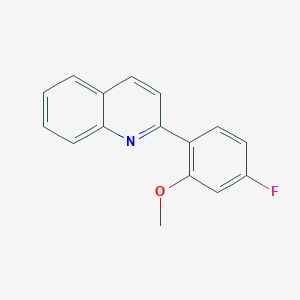![molecular formula C21H32N2O2 B3815296 N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide](/img/structure/B3815296.png)
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide
Descripción general
Descripción
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide, also known as MPWB, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to have promising effects on various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been found to modulate the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in pain signaling pathways. N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has also been found to interact with several neurotransmitter receptors, including dopamine and serotonin receptors, which are implicated in neurological disorders.
Biochemical and Physiological Effects:
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has been found to exert various biochemical and physiological effects, including modulation of cell signaling pathways, regulation of gene expression, and alteration of protein function. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and protein kinases, which play critical roles in cellular processes. Additionally, N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has been found to induce changes in the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has several advantages for laboratory experiments, including its high potency and selectivity for specific molecular targets. It can be easily synthesized in large quantities and has good stability under standard laboratory conditions. However, its limitations include its relatively high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide, including further elucidation of its mechanism of action and identification of its molecular targets. Additionally, studies are needed to investigate its potential therapeutic applications in other areas, such as autoimmune diseases and infectious diseases. The development of more efficient synthesis methods and analogs of N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide may also lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide is a promising chemical compound with potential therapeutic applications in various areas, including cancer, neurological disorders, and pain management. Its mechanism of action and biochemical and physiological effects are still being investigated, but it has shown potent activity in laboratory experiments. Further research is needed to fully understand its potential and to develop more efficient synthesis methods and analogs.
Aplicaciones Científicas De Investigación
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has been extensively studied for its potential therapeutic applications in several areas, including cancer, neurological disorders, and pain management. It has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also shown promising results in pain management by modulating pain signaling pathways.
Propiedades
IUPAC Name |
N-methyl-N-[3-(oxolan-2-yl)propyl]-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-22(13-5-7-20-8-6-16-25-20)21(24)19-11-9-18(10-12-19)17-23-14-3-2-4-15-23/h9-12,20H,2-8,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXQHMDLEXEUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1CCCO1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-(piperidin-1-ylmethyl)-N-[3-(tetrahydrofuran-2-yl)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinamine](/img/structure/B3815223.png)
![methyl (2R*,4S*)-1-[(dimethylamino)sulfonyl]-4-hydroxypiperidine-2-carboxylate](/img/structure/B3815232.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-2-hydroxynicotinamide](/img/structure/B3815239.png)
![2-methyl-4-(2-methylphenyl)-1-[4-(methylsulfonyl)benzyl]piperazine](/img/structure/B3815250.png)

![{[5-(isopropoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3815263.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1R*,2S*)-2-phenylcyclopropyl]acetamide](/img/structure/B3815266.png)

![ethyl 4-{[(3-isobutylisoxazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3815280.png)
![1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylethyl)piperidine](/img/structure/B3815283.png)
![3-[2-(4-ethylpiperidin-1-yl)ethyl]-7-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3815291.png)
![N-methyl-4-[(5-methyl-1H-tetrazol-1-yl)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]benzamide](/img/structure/B3815306.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3815315.png)
